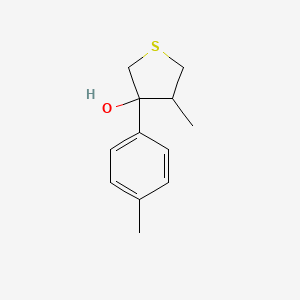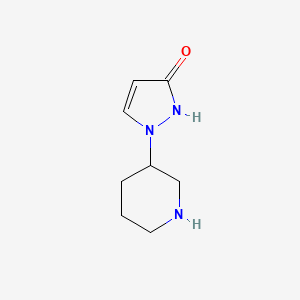
1-(Piperidin-3-yl)-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both piperidine and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-piperidone with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Piperidin-3-yl)-1H-pyrazol-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biochemical probes to study enzyme activities and protein interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 1-(Piperidin-4-yl)-1H-pyrazol-3-ol
- 1-(Piperidin-2-yl)-1H-pyrazol-3-ol
- 1-(Piperidin-3-yl)-1H-pyrazol-4-ol
Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-piperidin-3-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H13N3O/c12-8-3-5-11(10-8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2,(H,10,12) |
Clave InChI |
YPKXDVSRBYUIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


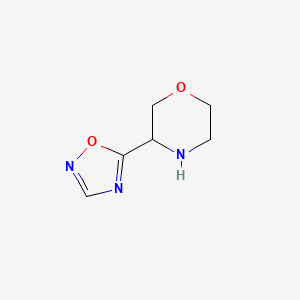
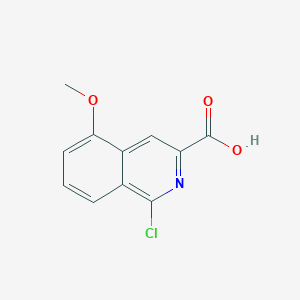
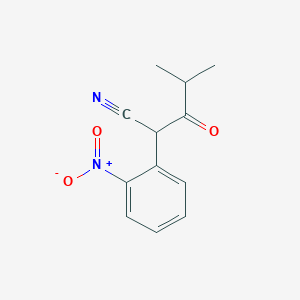
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
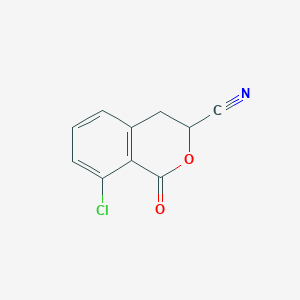
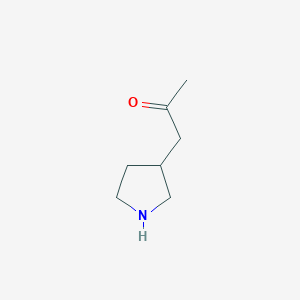


![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)

![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

